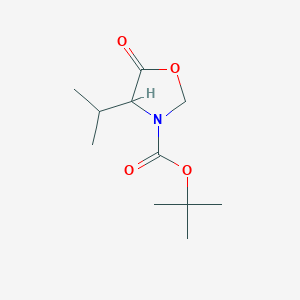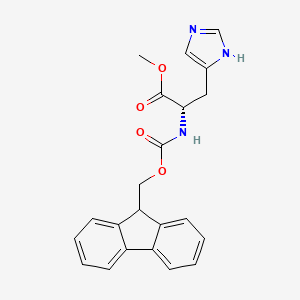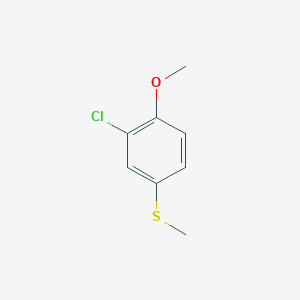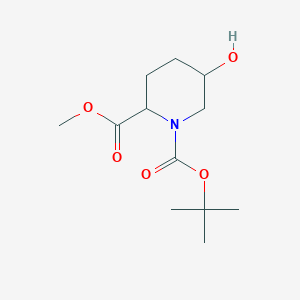
1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 1822538-74-8 . It has a molecular weight of 259.3 and its IUPAC name is 1- (tert-butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate . This compound is used in scientific research and has potential applications in drug discovery, polymer synthesis, and catalysis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.3 .Aplicaciones Científicas De Investigación
Environmental Science and Biodegradation
Research into the environmental fate, behavior, and biodegradation of compounds structurally related to 1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, such as parabens and ether oxygenates, highlights the scientific community's interest in understanding how these substances interact with ecosystems. For example, the study by Haman et al. (2015) reviews the occurrence, fate, and behavior of parabens in aquatic environments, pointing out the need for further studies on their biodegradability and potential to form more stable and toxic chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, Thornton et al. (2020) discuss the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, emphasizing the role of microbial communities in decomposing such compounds (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Food Safety and Antioxidants
The safety assessment of food additives related to antioxidant properties, as discussed by Williams, Iatropoulos, and Whysner (1999), provides an example of research into the toxicology and potential health benefits of chemical additives. This research could be relevant when considering the safety and efficacy of related chemical compounds as food preservatives or additives (Williams, Iatropoulos, & Whysner, 1999).
Medical Research and Drug Development
Studies on the behavioral pharmacology and potential therapeutic applications of compounds with similar functional groups or structural elements provide insights into the medical relevance of 1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. For instance, the review by Hudzik et al. (2003) on AR-A000002, a selective 5-HT1B antagonist, suggests the utility of certain chemical structures in treating anxiety and affective disorders (Hudzik, Yanek, Porrey, Evenden, Paronis, Mastrangèlo, Ryan, Ross, & Stenfors, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-hydroxypiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKQPFVBRJQINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

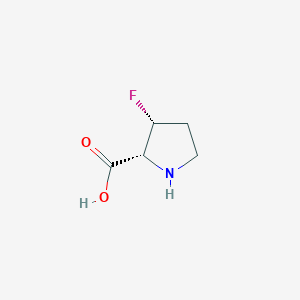

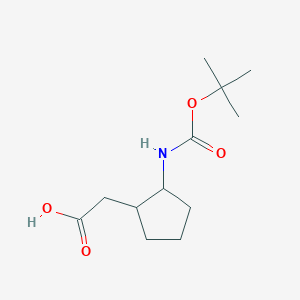
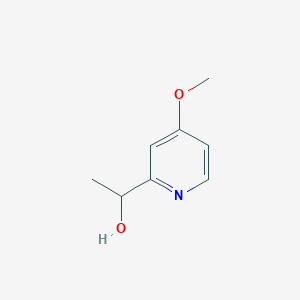

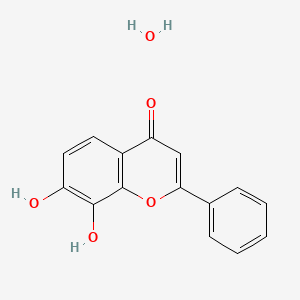


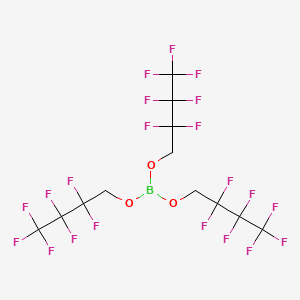
![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)
